molecular formula C16H9ClF6N2OS B2693504 3-[3,5-bis(trifluoromethyl)phenyl]-1-(4-chlorobenzoyl)thiourea CAS No. 1023589-34-5

3-[3,5-bis(trifluoromethyl)phenyl]-1-(4-chlorobenzoyl)thiourea

Cat. No.: B2693504
CAS No.: 1023589-34-5
M. Wt: 426.76
InChI Key: MCKTXDVMKJMWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3,5-bis(trifluoromethyl)phenyl]-1-(4-chlorobenzoyl)thiourea is a synthetic organic compound known for its unique chemical structure and properties It features a thiourea group bonded to a 3,5-bis(trifluoromethyl)phenyl ring and a 4-chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-bis(trifluoromethyl)phenyl]-1-(4-chlorobenzoyl)thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with 4-chlorobenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps for purification and quality control. The use of automated reactors and advanced analytical techniques ensures consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-bis(trifluoromethyl)phenyl]-1-(4-chlorobenzoyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-[3,5-bis(trifluoromethyl)phenyl]-1-(4-chlorobenzoyl)thiourea has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(trifluoromethyl)phenyl isocyanate
  • 3,5-bis(trifluoromethyl)phenyl isothiocyanate
  • 3,5-bis(trifluoromethyl)aniline
  • 1,3-bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness

3-[3,5-bis(trifluoromethyl)phenyl]-1-(4-chlorobenzoyl)thiourea is unique due to the presence of both the 3,5-bis(trifluoromethyl)phenyl and 4-chlorobenzoyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF6N2OS/c17-11-3-1-8(2-4-11)13(26)25-14(27)24-12-6-9(15(18,19)20)5-10(7-12)16(21,22)23/h1-7H,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKTXDVMKJMWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.